molecular formula C11H14N4O B7050189 2-Methoxy-4-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine

2-Methoxy-4-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine

Cat. No.: B7050189
M. Wt: 218.26 g/mol
InChI Key: YJJWUICBBWECDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine typically involves the reaction of 2-methylimidazole with a suitable pyrimidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with a halogenated pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the methylimidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the imidazole ring .

Scientific Research Applications

2-Methoxy-4-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylpyrimidine: Lacks the imidazole moiety, making it less versatile in certain applications.

    4-Methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine: Similar structure but without the methoxy group, which can affect its reactivity and biological activity.

Uniqueness

2-Methoxy-4-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine is unique due to the presence of both methoxy and imidazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methoxy-4-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8-10(6-13-11(14-8)16-3)7-15-5-4-12-9(15)2/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJWUICBBWECDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1CN2C=CN=C2C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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